2-chloro-5-fluoro-4-iodobenzaldehyde
Description
2-Chloro-5-fluoro-4-iodobenzaldehyde (CAS MDL: 2383210-09-9; EN300-248142) is a halogenated benzaldehyde derivative with the molecular formula C₇H₃ClFIO and a molecular weight of 284.45 g/mol . Its structure features a benzaldehyde core substituted with chlorine (position 2), iodine (position 4), and fluorine (position 5), creating a highly electron-deficient aromatic system. Its multi-halogenated nature also suggests utility in medicinal chemistry and materials science, though specific applications require further exploration .
Properties
CAS No. |
2383210-09-9 |
|---|---|
Molecular Formula |
C7H3ClFIO |
Molecular Weight |
284.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Halogenation: Starting with a benzaldehyde derivative, selective halogenation is performed to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents like N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, minimizing by-products and waste.
Types of Reactions:
Substitution Reactions: Due to the presence of multiple halogens, this compound can undergo nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Alcohols and Acids: Reduction yields alcohols, while oxidation yields carboxylic acids.
Scientific Research Applications
2-Chloro-5-fluoro-4-iodobenzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: It is used in the development of molecular probes and bioactive compounds for studying biological pathways.
Medicine: This compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and specialty chemicals, contributing to the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-iodobenzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The presence of multiple halogens can enhance its binding affinity and specificity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-chloro-5-fluoro-4-iodobenzaldehyde but differ in substituent type, position, or functional groups:
Table 1: Key Structural Features of Analogs
Reactivity and Electronic Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The This compound core contains three electron-withdrawing halogens (Cl, F, I), which strongly deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, 5-chloro-2-hydroxy-3-iodobenzaldehyde () includes a hydroxyl group (-OH), which is electron-donating via resonance, altering reactivity patterns .
- 2-Fluoro-5-iodobenzaldehyde () lacks chlorine, reducing steric hindrance at position 2. Its iodine at position 5 may facilitate regioselective coupling reactions, though iodine’s lower electronegativity compared to chlorine reduces its directing influence .
- 2-Chloro-5-ethoxy-4-iodobenzaldehyde () substitutes fluorine with an ethoxy group (-OCH₂CH₃), introducing electron-donating effects. This increases ring activation for nucleophilic attack but reduces stability in acidic conditions due to ether cleavage risks .
Leaving Group Potential: Iodine in this compound (position 4) is a superior leaving group compared to chlorine or fluorine, enabling sequential substitution reactions.
Physicochemical Properties
Solubility and Polarity: The hydroxyl group in 5-chloro-2-hydroxy-3-iodobenzaldehyde enhances water solubility compared to the fully halogenated analogs. However, the ethoxy group in 2-chloro-5-ethoxy-4-iodobenzaldehyde increases lipophilicity, making it more soluble in organic solvents .
Thermal Stability :
- Fluorine’s strong C-F bond in This compound improves thermal stability compared to the ethoxy-containing analog, which may degrade at elevated temperatures .
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